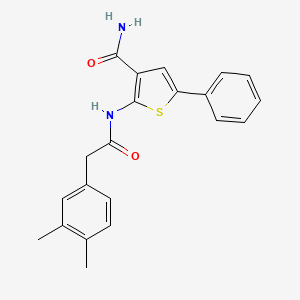![molecular formula C13H20N4O2 B2523088 tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 1365936-65-7](/img/structure/B2523088.png)
tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of biologically active compounds. The tert-butyl group is a common protecting group used in organic synthesis, particularly for amines and alcohols.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One such method involves an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which has been shown to produce chiral pyrrolidine with high yield and enantiomeric excess . Another efficient synthesis method reported is the creation of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized 2-pyrrolidinones that can be used to access novel macrocyclic Tyk2 inhibitors . Additionally, a one-step continuous flow synthesis method has been developed for the synthesis of pyrrole-3-carboxylic acid derivatives, which demonstrates the versatility of tert-butyl esters in pyrrolidine synthesis .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined using X-ray diffraction, revealing that the proline ring adopts an envelope conformation . This type of structural information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a range of chemical reactions. The synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involves the separation of diastereomers and the oxidation of the crystal product to yield a diketopiperazine derivative . This highlights the reactivity of the pyrrolidine ring and its susceptibility to undergo transformations under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For example, the synthesis of N-substituted pyrrolidin-3-ylmethanamine demonstrates a cost-efficient and environmentally friendly process, which suggests that the physical properties of these compounds can be manipulated to enhance their synthesis and application . The ambient-temperature synthesis of related pyrazole derivatives also indicates that the physical properties of these compounds, such as solubility and stability, can be tailored to facilitate their synthesis .
Scientific Research Applications
1. Reductive Cleavage and Deacylation:
The tert-butyl acylcarbamates, including tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate, have been studied for their chemical properties and applications in synthetic chemistry. A notable application is the reductive cleavage of N-substituted aromatic amides. These compounds, particularly the tert-butyl acylcarbamates, undergo facilitated reduction, reflecting the influence of the heterocyclic component. The reduction of these compounds can lead to the selective deacylation by reducing agents like activated aluminum and sodium borohydride. This process suggests that conversion to acylcarbamates followed by reduction could be a mild and efficient two-step procedure for the cleavage of amides, resulting in the isolation of carbamates and corresponding alcohols (Ragnarsson, Grehn, Maia, & Monteiro, 2002).
2. Synthesis of N-Substituted Pyrrolidin-3-ylmethanamine:
The tert-butyl pyrrolidin-3-ylmethylcarbamate has been synthesized through a cost-efficient and environmentally friendly seven-step process starting from itaconic acid ester. This synthesis pathway is significant in the production of important drug intermediates (Geng Min, 2010).
3. Enantioselective Nitrile Anion Cyclization:
The compound has been utilized in an enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines. This synthetic method has shown high efficiency and a chromatography-free synthesis approach. The key nitrile anion cyclization forms the pyrrolidine ring with clean inversion of the C-4 center, offering high yield and enantiomeric excess, demonstrating its potential in asymmetric synthesis (Chung et al., 2005).
properties
IUPAC Name |
tert-butyl N-[(3S)-1-pyrazin-2-ylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-4-7-17(9-10)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBLOOVVNAOTE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)
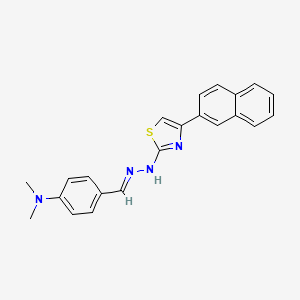
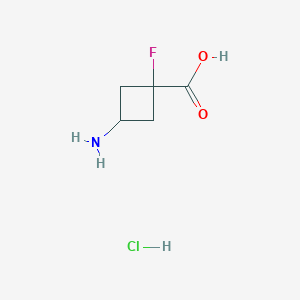

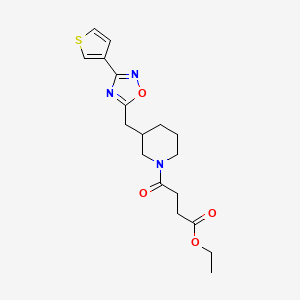
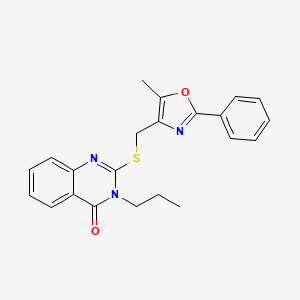

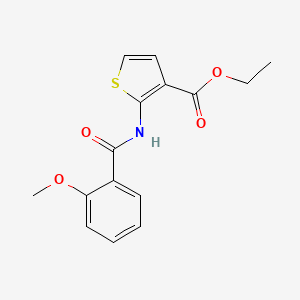
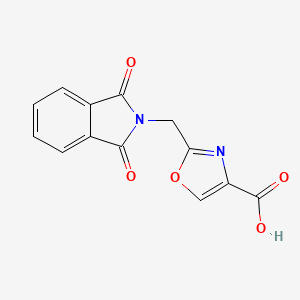
![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)


